3-(4-Sulfamoylphenyl)propanoic acid

Catalog No.
S2708047
CAS No.
90610-69-8
M.F
C9H10NO4S-
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Sulfamoylphenyl)propanoic acid

CAS Number

90610-69-8

Product Name

3-(4-Sulfamoylphenyl)propanoic acid

IUPAC Name

3-(4-sulfamoylphenyl)propanoate

Molecular Formula

C9H10NO4S-

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1

InChI Key

JUEONDBIBADVGD-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N

solubility

not available

Canonical SMILES

C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N

Medicinal Chemistry:

  • Antibacterial activity: Studies suggest that certain derivatives of 3-(4-SPPA) exhibit antibacterial properties []. Research is ongoing to explore their potential as novel antibiotics.
  • Anticancer activity: Some studies have shown that specific 3-(4-SPPA) derivatives possess anti-cancer properties, potentially inhibiting the growth and proliferation of cancer cells []. However, further investigation is needed to understand their efficacy and mechanism of action.

Organic Synthesis:

  • Intermediate for drug discovery: 3-(4-SPPA) can serve as a building block in the synthesis of more complex molecules with potential therapeutic applications []. This makes it a valuable tool for medicinal chemists exploring new drug candidates.

Material Science:

  • Monomer for polymer synthesis: The unique chemical structure of 3-(4-SPPA) allows it to be potentially used as a monomer in the synthesis of functional polymers with specific properties []. This opens up possibilities for developing novel materials with diverse applications.

3-(4-Sulfamoylphenyl)propanoic acid is an organic compound with the molecular formula C9H11NO4SC_9H_{11}NO_4S and a molecular weight of approximately 229.25 g/mol. This compound features a benzene ring substituted with a sulfamoyl group and a propanoic acid moiety, making it a member of the phenylpropanoic acid class. It is characterized by its pale beige solid form and has a melting point ranging from 164 to 166 °C. The compound is slightly soluble in dimethyl sulfoxide and methanol, with a predicted pKa of around 4.52, indicating its acidic nature .

Research suggests 3SPPA may act as a carbonic anhydrase inhibitor []. Carbonic anhydrase is an enzyme found in the human eye that plays a role in fluid production. Inhibiting this enzyme could potentially reduce intraocular pressure, which is a key factor in glaucoma []. However, the specific mechanism by which 3SPPA interacts with carbonic anhydrase and its effectiveness in treating glaucoma require further investigation.

The chemical behavior of 3-(4-sulfamoylphenyl)propanoic acid can be attributed to its functional groups. As an acid, it can undergo neutralization reactions with bases to form salts. The sulfamoyl group (-SO2NH2) can participate in nucleophilic substitution reactions, while the carboxylic acid group (-COOH) can engage in esterification reactions with alcohols under acidic conditions. Furthermore, this compound may also react with electrophiles due to the electron-rich nature of the aromatic ring.

3-(4-Sulfamoylphenyl)propanoic acid exhibits biological activity that has garnered interest in pharmaceutical research. It has been identified as having potential therapeutic effects, particularly in the treatment of glaucoma, where it acts by reducing intraocular pressure . The compound's structure suggests interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways.

Synthesis of 3-(4-sulfamoylphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes:

  • Formation of the Sulfamoyl Group: Starting from an appropriate phenol derivative, the sulfamoyl group can be introduced using sulfamoylation techniques.
  • Carboxylic Acid Introduction: The propanoic acid moiety can be synthesized through alkylation or acylation reactions involving suitable starting materials.
  • Coupling Reaction: Finally, coupling the sulfamoyl-substituted phenol with the propanoic acid derivative can yield the target compound.

These methods may vary based on available reagents and desired purity levels.

3-(4-Sulfamoylphenyl)propanoic acid is primarily investigated for its pharmaceutical applications, particularly as a potential treatment for glaucoma due to its ability to lower intraocular pressure . Additionally, it may serve as a building block in drug development for other therapeutic areas, including anti-inflammatory and analgesic formulations.

Studies involving 3-(4-sulfamoylphenyl)propanoic acid have indicated its interactions with various biological systems. For instance, it has been assessed for its absorption characteristics through human intestinal models and its permeability across biological membranes . Interaction studies also suggest that this compound does not significantly inhibit major cytochrome P450 enzymes, indicating a lower potential for drug-drug interactions compared to other compounds .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(4-sulfamoylphenyl)propanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity ScoreUnique Features
2-(4-Sulfamoylphenyl)acetic acid0.91Shorter carbon chain; potential different activity
3-(4-(N-Methylsulfamoyl)phenyl)propanoic acid0.88Contains N-methyl substitution affecting solubility
4-(3-Oxobutyl)benzenesulfonamide0.85Different functional group leading to varied activity
2-Methyl-2-(4-sulfamoylphenyl)propanoic acid0.84Methyl substitution could alter pharmacokinetics
3-(4-(N,N-Dimethylsulfamoyl)phenyl)propanoic acid0.83Dimethyl group may enhance lipophilicity

These compounds illustrate variations in functional groups and chain lengths that could influence their biological activities and pharmacological profiles compared to 3-(4-sulfamoylphenyl)propanoic acid.

The compound was first registered in PubChem in 2005 and later updated in 2025, indicating ongoing research interest. While specific details about its initial synthesis are limited in publicly available records, its structural analogs suggest a synthesis pathway involving the reaction of aromatic amines with acrylic acid derivatives, as demonstrated in related β-alanine sulfonamide syntheses. The compound’s DrugBank entry (DB08156) highlights its classification as a small molecule inhibitor, with activity reported against carbonic anhydrases (CAs).

Key Identifiers

ParameterValueSource
CAS Number90610-69-8
Molecular FormulaC₉H₁₁NO₄S
Molecular Weight229.25 g/mol
European Community EC640-881-4
DrugBank IDDB08156

Chemical Classification and Structural Family

3-(4-Sulfamoylphenyl)propanoic acid belongs to the benzenesulfonamide family, a class of compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. This structural motif is shared with clinically relevant drugs such as celecoxib (a COX-2 inhibitor) and sulfadiazine (an antimicrobial agent). The propanoic acid side chain enhances solubility and facilitates interactions with biological targets.

Structural Analysis

  • Core Structure: Benzene ring with sulfamoyl and propanoic acid substituents.
  • Functional Groups: Sulfonamide (-SO₂NH₂) and carboxylic acid (-COOH).
  • Isomeric Forms: No stereoisomers reported due to the absence of chiral centers.

Significance in Medicinal Chemistry and Pharmaceutical Research

The compound’s sulfonamide moiety is a pharmacophore in carbonic anhydrase inhibitors, which are used in treating glaucoma, epilepsy, and cancer. Its inhibition of carbonic anhydrase isoforms I and II (CA I and CA II) positions it as a candidate for targeting hypoxic tumors, where CA IX/XII isoforms are overexpressed.

Carbonic Anhydrase Inhibition Activity

TargetActivity (Ki)Source
Carbonic anhydrase INot reported
Carbonic anhydrase IINot reported

Note: Specific Ki values are not publicly disclosed, but the compound is confirmed as an inhibitor of CA I and CA II.

The molecular formula of 3-(4-sulfamoylphenyl)propanoic acid is C₉H₁₁NO₄S, corresponding to a molecular weight of 229.25 g/mol [2] [3]. The compound consists of:

  • A phenyl ring (C₆H₅) as the aromatic core.
  • A sulfamoyl group (-SO₂NH₂) attached to the para position of the phenyl ring.
  • A propanoic acid chain (-CH₂CH₂COOH) linked to the phenyl ring’s carbon adjacent to the sulfamoyl group.

The connectivity of these groups is represented by the SMILES notation O=C(O)CCC1=CC=C(S(N)(=O)=O)C=C1, which clarifies the spatial arrangement of atoms [2].

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₉H₁₁NO₄S
Molecular weight229.25 g/mol
SMILESO=C(O)CCC1=CC=C(S(N)(=O)=O)C=C1
Monoisotopic mass229.040879 Da

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[4-(aminosulfonyl)phenyl]propanoic acid [1] [2]. Breaking down the nomenclature:

  • Parent chain: The longest carbon chain containing the carboxylic acid group is a three-carbon propanoic acid (-CH₂CH₂COOH).
  • Substituents:
    • A sulfamoyl group (-SO₂NH₂) is attached to the fourth carbon of the phenyl ring (para position).
    • The phenyl ring itself is bonded to the third carbon of the propanoic acid chain.

The numbering prioritizes the carboxylic acid functional group, ensuring the lowest possible locants for substituents. Alternative names include 4-(2-carboxyethyl)benzenesulfonamide and p-aminosulfonyldihydrocinnamic acid, though these are not IUPAC-compliant [1] [3].

Table 2: Nomenclature Breakdown

ComponentDescription
Parent structurePropanoic acid
Substituent positionPara position on phenyl ring
Functional groupsSulfamoyl (-SO₂NH₂), carboxylic acid (-COOH)

Stereochemical Considerations and Conformational Analysis

3-(4-Sulfamoylphenyl)propanoic acid lacks chiral centers, as all carbon atoms in the structure are either sp³-hybridized with identical substituents or part of the planar phenyl ring. Key stereochemical features include:

  • Planar aromatic ring: The phenyl group’s sp²-hybridized carbons create a flat, rigid structure.
  • Flexible propanoic acid chain: The -CH₂CH₂COOH moiety allows rotational freedom around the C-C single bonds, enabling multiple conformers.
  • Sulfamoyl group geometry: The sulfur atom in the sulfamoyl group adopts a tetrahedral geometry, with bond angles near 109.5° [1].

Despite the absence of stereoisomers, the compound’s three-dimensional conformation influences its intermolecular interactions. For example, the carboxylic acid group can engage in hydrogen bonding, while the sulfamoyl group may participate in dipole-dipole interactions [2].

Structural Highlights

  • Hydrogen bonding capacity: The carboxylic acid (-COOH) and sulfamoyl (-SO₂NH₂) groups enable strong hydrogen-bonding interactions, affecting solubility and crystallinity.
  • Electron-withdrawing effects: The sulfamoyl group withdraws electron density from the phenyl ring, potentially influencing reactivity in electrophilic substitution reactions.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

228.03305397 g/mol

Monoisotopic Mass

228.03305397 g/mol

Heavy Atom Count

15

UNII

U9RZF328WH

Wikipedia

3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID

Dates

Last modified: 08-16-2023

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